molecular formula C17H9NO3 B1680999 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione CAS No. 63388-44-3

2-Phenylnaphtho[2,3-D]oxazole-4,9-dione

Cat. No. B1680999
CAS RN: 63388-44-3
M. Wt: 275.26 g/mol
InChI Key: CMYQQADDUUDCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylnaphtho[2,3-D]oxazole-4,9-dione is a chemical compound with the molecular formula C17H9NO3 and a molecular weight of 275.26 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione is 1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-Phenylnaphtho[2,3-D]oxazole-4,9-dione is a solid at room temperature . It has a molecular weight of 275.26 .

Scientific Research Applications

  • 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione is a chemical compound with the molecular formula C17H9NO3 . It has a molecular weight of 275.26 .
  • This compound is typically stored in a dry room at normal temperature .
  • It’s used in scientific research, but the specific applications aren’t detailed in the sources I found .

Safety And Hazards

The safety information available indicates that 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-phenylbenzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYQQADDUUDCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333501
Record name sjb2-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylnaphtho[2,3-D]oxazole-4,9-dione

CAS RN

63388-44-3
Record name sjb2-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione
Reactant of Route 2
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione
Reactant of Route 3
Reactant of Route 3
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione
Reactant of Route 4
Reactant of Route 4
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione
Reactant of Route 5
Reactant of Route 5
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione
Reactant of Route 6
Reactant of Route 6
2-Phenylnaphtho[2,3-D]oxazole-4,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.